1-[(4-iodo-2-methylphenyl)sulfonyl]-4-phenylpiperazine -

1-[(4-iodo-2-methylphenyl)sulfonyl]-4-phenylpiperazine

Catalog Number: EVT-3592782
CAS Number:
Molecular Formula: C17H19IN2O2S
Molecular Weight: 442.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-[(4-Methylphenyl)sulfonyl]-4-pyridine-2-ylpiperazine (MSPP) []

Compound Description: MSPP is a novel corrosion inhibitor synthesized and characterized using various spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, LC-MS, and UV-visible spectroscopy. The research investigated its effectiveness in mitigating mild steel corrosion in a 1M HCl solution. []

Relevance: MSPP shares a core structure with 1-[(4-iodo-2-methylphenyl)sulfonyl]-4-phenylpiperazine, both featuring a piperazine ring substituted with a sulfonyl group at position 1. The primary difference lies in the aromatic ring attached to the sulfonyl group: MSPP has a 4-methylphenyl group, whereas the target compound has a 4-iodo-2-methylphenyl group. This structural similarity suggests that both compounds might exhibit comparable behavior in specific chemical environments. []

2. 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides []

Compound Description: This series of compounds was synthesized and evaluated for their inhibitory activity against α-glucosidase and acetylcholinesterase (AChE). They demonstrated significant potential as α-glucosidase inhibitors. []

Relevance: The structural similarity between these compounds and 1-[(4-iodo-2-methylphenyl)sulfonyl]-4-phenylpiperazine lies in the presence of a (4-methylphenyl)sulfonyl moiety. This shared feature highlights the significance of this specific group in influencing biological activity, potentially in different therapeutic areas. []

3. 5-Iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran []

Compound Description: This compound was characterized using single-crystal X-ray diffraction, revealing its molecular structure and crystal packing. []

Relevance: Both this compound and 1-[(4-iodo-2-methylphenyl)sulfonyl]-4-phenylpiperazine share a (4-methylphenyl)sulfonyl group. Although the core structures differ significantly, the presence of this common moiety suggests potential similarities in their chemical properties. []

4. 5-[(4-Methylphenyl)sulfonyl]-1-phenylthiopyrano[4,3-b]indole-3(5H)-thione []

Compound Description: This compound is a red isomer, isolated and crystallized as part of a study on rhodium-catalyzed cycloaddition reactions. []

Relevance: Similar to 1-[(4-iodo-2-methylphenyl)sulfonyl]-4-phenylpiperazine, this compound contains a (4-methylphenyl)sulfonyl group. This shared feature highlights the versatility of this group in participating in various chemical reactions and forming diverse molecular structures. []

5. 3-Butyl-2-fluoro-1-tosylindole (1H-Indole, 3-Butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]-) []

Compound Description: This compound is synthesized through a 5-ENDO-TRIG cyclization of 1,1-difluoro-1-alkenes. []

Relevance: This compound, also known as 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole, highlights the prevalence of the (4-methylphenyl)sulfonyl group, which is also present in 1-[(4-iodo-2-methylphenyl)sulfonyl]-4-phenylpiperazine, in different synthetic routes and chemical transformations. []

6. 4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) []

Compound Description: This compound, developed by ZENECA, is a potent leukotriene receptor antagonist with promising therapeutic potential for treating respiratory diseases. It exhibits high affinity for leukotriene receptors and potent inhibition of bronchoconstriction. []

Relevance: While this compound shares the sulfonyl benzamide structure with 1-[(4-iodo-2-methylphenyl)sulfonyl]-4-phenylpiperazine, it highlights the diverse applications of similar chemical moieties for targeting different biological pathways. The research focuses on its synthesis and structure-activity relationship. []

7. 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine (L-368,899) []

Compound Description: L-368,899 is a potent, orally bioavailable, non-peptide oxytocin antagonist. It exhibits high affinity for oxytocin receptors, potent inhibition of oxytocin-stimulated uterine contractions, and favorable pharmacokinetic properties, making it a potential candidate for managing preterm labor. []

Relevance: L-368,899 and 1-[(4-iodo-2-methylphenyl)sulfonyl]-4-phenylpiperazine both belong to the class of sulfonyl piperazine derivatives. The structural similarities, particularly the shared piperazine ring with a sulfonyl substituent, suggest a potential for similar molecular interactions with biological targets, although their specific pharmacological activities might differ. []

8. 2-{[5-Amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one []

Compound Description: This compound's crystal structure was determined through X-ray diffraction, revealing details about its molecular conformation and hydrogen bonding patterns. []

Relevance: Similar to 1-[(4-iodo-2-methylphenyl)sulfonyl]-4-phenylpiperazine, this molecule contains a phenylsulfonyl group, emphasizing the prevalence of this functional group in various chemical structures. []

Properties

Product Name

1-[(4-iodo-2-methylphenyl)sulfonyl]-4-phenylpiperazine

IUPAC Name

1-(4-iodo-2-methylphenyl)sulfonyl-4-phenylpiperazine

Molecular Formula

C17H19IN2O2S

Molecular Weight

442.3 g/mol

InChI

InChI=1S/C17H19IN2O2S/c1-14-13-15(18)7-8-17(14)23(21,22)20-11-9-19(10-12-20)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3

InChI Key

ROHGTDUCKRJQJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.